molecular formula C19H20N2O3 B6495825 phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 955610-87-4

phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No.: B6495825
CAS No.: 955610-87-4
M. Wt: 324.4 g/mol
InChI Key: GFKRUDJNLVNGNW-UHFFFAOYSA-N
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Description

Phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a tetrahydroquinoline scaffold, a structure prevalent in molecules with diverse biological activities . The molecule incorporates a carbamate group, a functional moiety that is often investigated for its metabolic fate. Some research strategies utilize labile groups like carbamates to design compounds with specific, controllable durations of action, as these groups can be targets for enzymatic hydrolysis leading to deactivation . The specific research applications and mechanism of action for this compound are not fully established in the current literature. Its structural features make it a potential candidate for exploration in various research areas, including medicinal chemistry and pharmacology. Researchers are advised to conduct their own thorough characterization and validation experiments to determine the compound's specific properties and research utility. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

phenyl N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-18(22)21-12-6-7-14-10-11-15(13-17(14)21)20-19(23)24-16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKRUDJNLVNGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Acylation and Carbamate Formation

This approach involves sequential modification of the tetrahydroquinoline core:

Synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine

The tetrahydroquinoline scaffold is typically derived from quinoline via catalytic hydrogenation or reduction of nitro precursors. For example, nitroquinoline derivatives can be reduced using palladium on carbon (Pd/C) under hydrogen pressure (50–60 psi) in ethanol or methanol, yielding the corresponding amine.

Acylation at the 1-Position

The amine group at the 1-position is acylated with propanoyl chloride or propanoyl anhydride. This step commonly employs bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). For instance, analogous compounds in Patent WO2012111021A1 utilized NaH in DMF at −10°C to 37°C to facilitate acylation.

Carbamate Formation at the 7-Position

The 7-amino group is reacted with phenyl chloroformate or phenyl isocyanate to form the carbamate. Patent WO2012111021A1 describes carbamoylation using aryl isocyanates in DMF, with reaction times ranging from 3 to 72 hours at room temperature.

Representative Reaction Scheme:

Tetrahydroquinolin-7-amineDMF, −10°C to 37°CPropanoyl Chloride, NaH1-Propanoyl-tetrahydroquinolin-7-amineDMF, RTPhenyl ChloroformatePhenyl N-(1-Propanoyl-tetrahydroquinolin-7-yl)carbamate\text{Tetrahydroquinolin-7-amine} \xrightarrow[\text{DMF, −10°C to 37°C}]{\text{Propanoyl Chloride, NaH}} \text{1-Propanoyl-tetrahydroquinolin-7-amine} \xrightarrow[\text{DMF, RT}]{\text{Phenyl Chloroformate}} \text{Phenyl N-(1-Propanoyl-tetrahydroquinolin-7-yl)carbamate}

One-Pot Multi-Component Synthesis

Recent patents suggest streamlined approaches where acylation and carbamate formation occur sequentially in a single reaction vessel. For example, a mixture of tetrahydroquinolin-7-amine, propanoyl chloride, and phenyl isocyanate could be reacted in DMF with NaH as a base, though yields may require optimization.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates.

  • Ethereal solvents (diethyl ether) may be used for acid-sensitive steps.

Catalysts and Bases

  • Sodium hydride (NaH): Effective for deprotonating amines during acylation.

  • Potassium carbonate (K₂CO₃): Mild base for carbamate formation, minimizing side reactions.

Temperature and Time

  • Low temperatures (−10°C): Reduce side reactions during acylation.

  • Room temperature (20–40°C): Optimal for carbamate formation over 3–72 hours.

Table 1: Comparative Reaction Conditions for Key Steps

StepSolventBaseTemperatureTime (h)Yield*
AcylationDMFNaH−10°C–37°C0.5–360–75%
Carbamate FormationTHFK₂CO₃20–40°C12–7250–65%
Hydrogenation (Pd/C)EthanolRT4–1280–90%

*Yields estimated from analogous reactions in Refs.

Purification and Characterization

Purification Techniques

  • Column chromatography: Silica gel with ethyl acetate/hexane gradients isolates the product.

  • Recrystallization: Ethanol or methanol yields high-purity crystals.

Analytical Data

  • Mass spectrometry (MS): Molecular ion peak at m/z 336.391 (C₂₀H₂₀N₂O₃).

  • NMR spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.2–1.4 (m, cyclopropane CH₂), 2.3 (s, propanoyl CH₃), 6.8–7.4 (m, aromatic H).

  • HPLC: Purity >95% with C18 columns and acetonitrile/water mobile phases .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the tetrahydroquinoline core to quinoline derivatives.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: : Reagents such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: : Its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Some quinoline derivatives are used in the development of new pharmaceuticals.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Key Structural Features :

  • Propanoyl substituent: Enhances lipophilicity, influencing membrane permeability.
  • Phenyl carbamate group : Introduces hydrogen-bonding capabilities via the carbamate’s carbonyl and NH groups .

Structural Analogs from Patent Literature ()

The European patent application (2023) lists multiple carbamate and amide derivatives with tetrahydroquinoline or related scaffolds. Below is a comparative analysis:

Compound Name Core Structure Functional Groups Molecular Weight* Potential Applications
Phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate (Target) Tetrahydroquinoline Propanoyl, phenyl carbamate ~343.4 g/mol† Enzyme inhibition, agrochemicals
[(2S,3R,4R,5S,6S)-3,5-dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl] N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate Tetrahydropyran + triazole Trifluoromethoxy, carbamate ~600–650 g/mol Insecticides, fungicides
3,4-Difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Tetrahydroquinoline Propanoyl, 3,4-difluorobenzamide 344.4 g/mol Bioactive intermediates
N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide Pyrazole + phenyl Pentafluoroethyl, carboxamide ~500–550 g/mol Herbicides, pharmaceuticals

*Molecular weights estimated from patent formulas.
†Calculated based on analogous structure in .

Key Observations :

  • Carbamate vs. Amide Linkages : The target compound’s carbamate group (O-CO-NH) offers greater hydrolytic stability compared to amides (NH-CO), which may enhance environmental persistence in agrochemical applications .
  • Fluorinated Substituents : Compounds with trifluoromethoxy or pentafluoroethyl groups (e.g., entries 2 and 4 above) exhibit increased metabolic resistance and target affinity due to electronegativity and lipophilicity .
  • Tetrahydroquinoline vs. Pyran/Triazole Cores: The tetrahydroquinoline scaffold’s planar structure favors intercalation or stacking in biological targets, whereas bulkier pyran-triazole hybrids (entry 2) may improve selectivity .

Functional Group Modifications

Propanoyl vs. Alternative Acyl Groups

Replacing the propanoyl group with acetyl (shorter chain) or benzoyl (aromatic) groups could alter binding kinetics. For example:

  • Acetyl : Reduced steric hindrance might improve binding to compact active sites.
Deuterated Analogs ()

Deuterium incorporation (e.g., in isopropyl-d7 carbamates) is a strategy to modulate metabolic stability.

Hydrogen-Bonding and Crystallography

The carbamate’s NH and carbonyl groups participate in hydrogen-bonding networks, critical for crystal packing and target interactions. highlights graph-set analysis (e.g., R₂²(8) motifs) to classify such interactions, which are pivotal in predicting solubility and bioavailability . Tools like SHELXL () and ORTEP-3 () enable precise crystallographic refinement to map these interactions.

Biological Activity

Phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound belonging to the quinoline derivative class, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis.

Structural Characteristics

This compound features a tetrahydroquinoline core modified with a propanoyl group and a phenyl carbamate moiety. The unique structure contributes to its biological activity by allowing interactions with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Compounds in the quinoline class have been studied for their roles in:

  • Enzyme inhibition : Quinoline derivatives often inhibit enzymes involved in critical metabolic pathways.
  • Receptor modulation : They can act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anticancer Activity : Similar compounds have shown significant cytotoxicity against various cancer cell lines. For instance, studies on related quinoline derivatives have demonstrated potent antiproliferative effects against breast cancer cells (MCF-7) with lower toxicity towards normal cells .
  • Neuropharmacological Effects : Some derivatives exhibit selective interactions with dopamine receptors, particularly D4R, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activities, which may extend to this compound as well.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Tetrahydroquinoline : This can be achieved through methods like the Pictet-Spengler reaction.
  • Propanoylation : The introduction of the propanoyl group can be performed via Friedel-Crafts acylation.
  • Carbamate Formation : The final step involves the formation of the carbamate linkage.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Study A Demonstrated significant cytotoxic effects on MCF-7 cells with low toxicity on normal fibroblasts.
Study B Highlighted selective D4R antagonism with potential implications for neuropharmacology.
Study CInvestigated enzyme inhibition properties relevant to metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate, and how can intermediates be stabilized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

  • Acylation : Introducing the propanoyl group at the 1-position under anhydrous conditions with a coupling agent (e.g., DCC/DMAP) .
  • Carbamate Formation : Reacting the 7-amino group with phenyl chloroformate in dichloromethane at 0–5°C to avoid side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product .
    • Critical Considerations : Maintain inert atmospheres (N₂/Ar) during acylation to prevent oxidation of sensitive intermediates .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer :

  • NMR Analysis : ¹H and ¹³C NMR (DMSO-d₆) to verify carbamate linkage (δ 155–160 ppm for carbonyl) and propanoyl substitution (δ 2.3–2.7 ppm for CH₂) .
  • X-ray Crystallography : Resolve 3D conformation to confirm tetrahydroquinoline ring puckering and carbamate planar geometry .
  • Mass Spectrometry : HRMS (ESI+) to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent binding affinities across assays?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (pH 7.4 buffer, 25°C) to minimize variability .
  • Target Validation : Use orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) to confirm interactions .
  • Data Analysis : Apply multivariate statistical models (e.g., PCA) to distinguish assay-specific artifacts from true biological effects .
    • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences; normalize results using [ATP]-Km ratios .

Q. How can computational methods predict biological targets and guide SAR studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinases, GPCRs) to prioritize high-affinity interactions .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and identify key residues (e.g., hydrogen bonds with Asp112 in PDE4) .
  • QSAR Modeling : Train models on tetrahydroquinoline derivatives to correlate substituent electronegativity (Hammett σ) with activity .
    • Validation : Cross-check predictions with in vitro enzyme inhibition assays .

Q. What experimental designs optimize reaction yields while minimizing by-products?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For carbamate formation, optimal conditions: 0°C, DCM, 1.2 eq. phenyl chloroformate .
  • In Situ Monitoring : Use FTIR to track carbonyl intermediates (1700–1750 cm⁻¹) and halt reactions at 85% conversion .
  • By-Product Mitigation : Introduce scavengers (e.g., polymer-bound trisamine for excess chloroformate) .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-MS. Carbamate hydrolysis is pH-dependent, with t₁/₂ ~8 hrs at pH 7.4 .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound; CYP3A4 is a major metabolizer .
  • Light Sensitivity : Conduct ICH Q1B photostability testing; protect from UV due to tetrahydroquinoline’s absorbance at 320 nm .

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